![molecular formula C20H22N2O5S B11170617 4-{[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11170617.png)
4-{[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}phenyl acetate
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Overview
Description
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a carbamoyl group and phenyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine sulfonyl phenyl intermediate, followed by the introduction of the carbamoyl group and subsequent esterification to form the phenyl acetate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Purification processes such as recrystallization, distillation, and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets. The piperidine sulfonyl group can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(PIPERIDINE-1-SULFONYL)PHENOL: Shares the piperidine sulfonyl group but lacks the carbamoyl and phenyl acetate groups.
N-[4-(PIPERIDINE-1-SULFONYL)-PHENYL]-SUCCINAMIC ACID: Contains a similar piperidine sulfonyl phenyl structure with a succinamic acid group.
Uniqueness
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 4-{[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}phenyl acetate , also known as 4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino-acetic acid , is a member of the phenylpiperidine class. It possesses significant biological activities, which have garnered attention in pharmaceutical research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C19H22N2O4S
- Molecular Weight : 374.454 g/mol
- IUPAC Name : 2-[4-(4-phenylpiperidin-1-yl)benzenesulfonamido]acetic acid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it exhibits endopeptidase activity, which is crucial for its role in modulating physiological processes. The compound also influences immune responses and has demonstrated antiviral properties against several viruses, including influenza A and herpes simplex virus 1 .
Antiviral Activity
Research indicates that this compound translocates from the cytoplasm to the nucleus during viral infections, influencing NF-kappa-B activities, which are vital for immune response modulation . This mechanism underlines its potential as an antiviral agent.
Antitumor Activity
Studies have shown that derivatives of piperidine compounds exhibit significant antitumor activities. The structural similarity of this compound to known antitumor agents suggests it may possess similar properties .
Anti-inflammatory Properties
The compound's ability to inhibit inflammatory pathways positions it as a candidate for treating inflammatory diseases. Its influence on cytokine production and immune cell activation is being investigated in various models .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-{[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}phenyl acetate?
Answer: Synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the piperidinylsulfonylphenyl intermediate via sulfonylation of piperidine with a chlorosulfonyl-substituted aromatic ring.
- Step 2: Carbamoyl linkage using coupling reagents (e.g., EDC/HOBt) to attach the phenyl acetate moiety.
- Step 3: Purification via column chromatography and characterization using 1H NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Key Considerations:
- Optimize reaction conditions (solvent, temperature) to minimize by-products.
- Monitor intermediates using thin-layer chromatography (TLC) .
Q. How can the purity and structural integrity of this compound be validated?
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze chemical shifts to confirm functional groups (e.g., acetate ester at ~2.1 ppm for CH3, piperidine protons at 1.4–3.2 ppm) .
- Mass Spectrometry: HRMS provides exact mass confirmation (e.g., molecular ion peak matching theoretical mass ± 0.001 Da) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity >98% .
Q. What spectroscopic techniques are critical for characterizing its binding interactions?
Answer:
- Fluorescence Spectroscopy: Measure quenching of tryptophan residues in bovine serum albumin (BSA) to study protein-ligand binding. Calculate binding constants (Kb) using Stern-Volmer plots .
- Circular Dichroism (CD): Detect conformational changes in BSA upon compound binding (e.g., α-helix to β-sheet transitions) .
- Molecular Docking: Use software like AutoDock to predict binding sites (e.g., subdomain IIA of BSA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Answer:
- Experimental Design:
- Data Analysis:
Q. What strategies optimize the compound's pharmacokinetic profile for in vivo studies?
Answer:
- Structural Modifications:
- Introduce hydrophilic groups (e.g., carboxylates) to improve solubility.
- Replace the acetate ester with a prodrug moiety (e.g., phosphate ester) for controlled release .
- In Silico Modeling: Predict logP and pKa values using tools like MarvinSketch to balance lipophilicity and bioavailability .
Q. How can researchers validate the compound's mechanism of action in enzyme inhibition?
Answer:
- Kinetic Assays:
- Use fluorogenic substrates to measure enzyme activity (e.g., proteases, kinases).
- Calculate inhibition constants (Ki) via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. What methodologies address stability challenges in long-term storage?
Answer:
- Accelerated Stability Testing:
- Store samples at -20°C under argon to prevent hydrolysis of the acetate ester .
- Monitor degradation via HPLC at intervals (0, 3, 6 months) .
- Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for enhanced shelf life .
Q. How can researchers differentiate between covalent and non-covalent binding modes?
Answer:
- Mass Spectrometry (MS): Detect mass shifts indicative of covalent adduct formation (e.g., +352.5 Da for fentanyl carbamate analogs) .
- X-ray Crystallography: Resolve 3D structures of compound-protein complexes to identify bond formation (e.g., sulfonyl fluoride reacting with serine residues) .
- Competition Assays: Pre-incubate with reversible inhibitors; covalent binding will show irreversible inhibition .
Properties
Molecular Formula |
C20H22N2O5S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[4-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H22N2O5S/c1-15(23)27-18-9-5-16(6-10-18)20(24)21-17-7-11-19(12-8-17)28(25,26)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,24) |
InChI Key |
GABGURRWYZDQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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